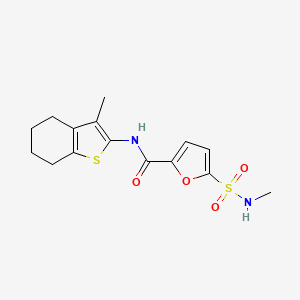
3-(1-methylpyrazol-4-yl)-N-(1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methylpyrazol-4-yl)-N-(1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a pyrazole moiety, and a pyridine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methylpyrazol-4-yl)-N-(1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the pyrrolidine and pyridine groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-methylpyrazol-4-yl)-N-(1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and alkylating agents (R-X) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-(1-methylpyrazol-4-yl)-N-(1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 3-(1-methylpyrazol-4-yl)-N-(1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methylpyrazol-4-yl)-N-(1-pyridin-4-ylmethyl)pyrrolidine-1-carboxamide
- 3-(1-methylpyrazol-4-yl)-N-(1-pyridin-4-ylethyl)pyrrolidine-1-carboxamide
Uniqueness
Compared to similar compounds, 3-(1-methylpyrazol-4-yl)-N-(1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and binding affinity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)-N-(1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-3-16(13-4-7-18-8-5-13)20-17(23)22-9-6-14(12-22)15-10-19-21(2)11-15/h4-5,7-8,10-11,14,16H,3,6,9,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMXHWRBJBOEMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NC(=O)N2CCC(C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-5-fluorobenzamide](/img/structure/B7185720.png)

![N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]-4-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7185728.png)
![1-benzyl-N-[[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7185731.png)
![3-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7185735.png)
![3-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione](/img/structure/B7185740.png)
![2-chloro-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]benzamide](/img/structure/B7185745.png)
![[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone](/img/structure/B7185752.png)

![(2-Fluoro-4-methoxyphenyl)-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7185781.png)
![3-(2,3-Difluorophenyl)-1-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7185789.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7185798.png)
![1-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone](/img/structure/B7185808.png)
